(S)-2-Amino-6-methoxyhexanoic acid
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Overview
Description
(2S)-2-amino-6-methoxyhexanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is a derivative of hexanoic acid, featuring an amino group at the second carbon and a methoxy group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Introduction of Amino Group: The amino group is introduced at the second carbon through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
Methoxylation: The methoxy group is introduced at the sixth carbon, usually through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-methoxyhexanoic acid may involve:
Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to ensure high yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hexanoic acid derivatives.
Scientific Research Applications
(2S)-2-amino-6-methoxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the amino and methoxy groups.
Pathways: Participates in metabolic pathways where it can be converted into other bioactive compounds.
Effects: Modulates biochemical processes through its interactions with enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminohexanoic acid: Lacks the methoxy group at the sixth carbon.
(2S)-2-amino-6-hydroxyhexanoic acid: Has a hydroxyl group instead of a methoxy group at the sixth carbon.
(2S)-2-amino-6-chlorohexanoic acid: Contains a chlorine atom at the sixth carbon instead of a methoxy group.
Uniqueness
(2S)-2-amino-6-methoxyhexanoic acid is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-methoxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
IWFJEBFFMZRRQR-LURJTMIESA-N |
Isomeric SMILES |
COCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCCCC(C(=O)O)N |
Origin of Product |
United States |
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